
6-Cyclobutylpyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclobutylpyridine-3-carbaldehyde is an organic compound characterized by a pyridine ring substituted with a cyclobutyl group at the 6-position and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutylpyridine-3-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridine boronic acid with a cyclobutyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Cyclobutylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: 6-Cyclobutylpyridine-3-carboxylic acid.
Reduction: 6-Cyclobutylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
6-Cyclobutylpyridine-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 6-Cyclobutylpyridine-3-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.
Metal Coordination: The pyridine ring can bind to metal centers in catalytic cycles, influencing reaction pathways and product formation.
類似化合物との比較
Pyridine-3-carbaldehyde: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.
6-Methylpyridine-3-carbaldehyde: The methyl group provides different electronic effects compared to the cyclobutyl group, affecting reactivity and stability.
6-Phenylpyridine-3-carbaldehyde: The phenyl group introduces aromatic interactions and different steric effects compared to the cyclobutyl group.
Uniqueness: 6-Cyclobutylpyridine-3-carbaldehyde is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific spatial configurations .
特性
IUPAC Name |
6-cyclobutylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLBIVXKCCORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
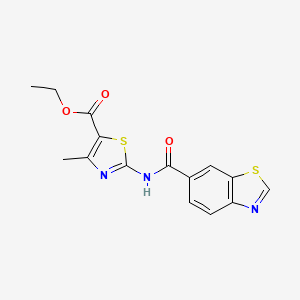
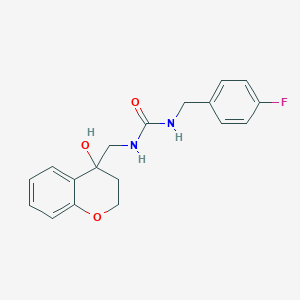
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2884413.png)
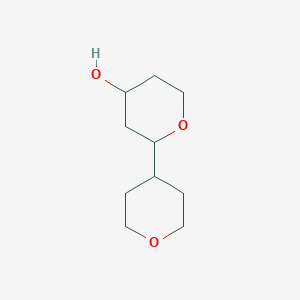
![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2884418.png)
![3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2884419.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2884422.png)
![5,8-Dioxaspiro[3.5]nonan-9-one](/img/structure/B2884423.png)
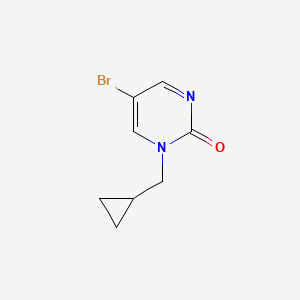
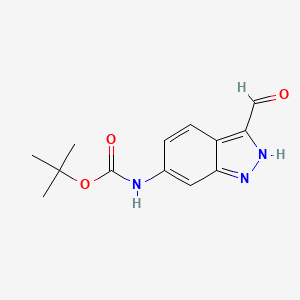
![N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B2884429.png)
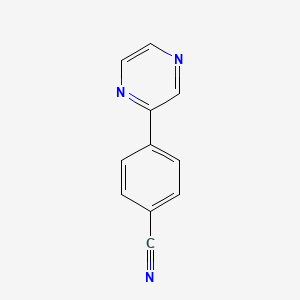
![N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2884432.png)
![N-[(5-bromo-2-furyl)methyl]-N-methylamine](/img/structure/B2884434.png)
